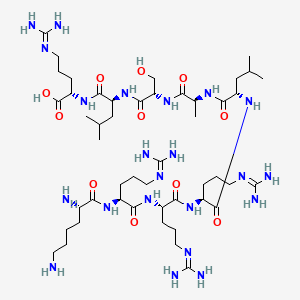

S6K Substrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C48H94N22O11 |

|---|---|

Molecular Weight |

1155.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C48H94N22O11/c1-25(2)22-33(41(77)63-27(5)36(72)70-35(24-71)43(79)69-34(23-26(3)4)42(78)67-32(44(80)81)16-11-21-62-48(57)58)68-40(76)31(15-10-20-61-47(55)56)66-39(75)30(14-9-19-60-46(53)54)65-38(74)29(13-8-18-59-45(51)52)64-37(73)28(50)12-6-7-17-49/h25-35,71H,6-24,49-50H2,1-5H3,(H,63,77)(H,64,73)(H,65,74)(H,66,75)(H,67,78)(H,68,76)(H,69,79)(H,70,72)(H,80,81)(H4,51,52,59)(H4,53,54,60)(H4,55,56,61)(H4,57,58,62)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |

InChI Key |

ZEWMGFRMZSJVJX-AGQURRGHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of S6 Kinase (S6K) in Protein Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of the 70 kDa ribosomal protein S6 kinase (S6K) in the regulation of protein synthesis. Central to cell growth, proliferation, and metabolism, S6K acts as a critical downstream effector of the mTOR signaling pathway. This document details the molecular mechanisms of S6K activation, its key substrates in the translational machinery, and the intricate signaling networks that govern its function. Furthermore, it offers detailed experimental protocols for studying S6K and presents quantitative data to illustrate the impact of S6K activity on protein synthesis.

The S6K Signaling Pathway: A Central Regulator of Translation

Ribosomal protein S6 kinase (S6K) exists in two main isoforms, S6K1 and S6K2, which are key players in the control of cell growth by regulating the synthesis of components of the protein synthetic apparatus, most notably ribosomal proteins.[1] The activation of S6K is a multi-step process orchestrated by the mammalian target of rapamycin complex 1 (mTORC1), a central cellular sensor of growth factors, nutrients, and energy status.[2][3]

Upon activation by upstream signals such as the PI3K-Akt pathway, mTORC1 phosphorylates S6K1 at multiple sites, with the phosphorylation of threonine 389 (Thr389) in the hydrophobic motif being a critical priming step.[4][5] This initial phosphorylation event facilitates the subsequent phosphorylation of threonine 229 (Thr229) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1), leading to the full activation of S6K1.[1][6]

dot

Caption: The mTORC1-S6K1 signaling pathway in the regulation of protein synthesis.

Key S6K1 Substrates and Their Functions in Translation

Activated S6K1 phosphorylates a cohort of downstream targets that are intimately involved in various stages of protein synthesis, from initiation and elongation to ribosome biogenesis.

Ribosomal Protein S6 (rpS6)

The 40S ribosomal protein S6 (rpS6) was the first identified substrate of S6K1.[2] S6K1 phosphorylates rpS6 at multiple serine residues (Ser235, Ser236, Ser240, Ser244, and Ser247), leading to an increase in the translation of a specific class of mRNAs known as 5' terminal oligopyrimidine (TOP) mRNAs, which predominantly encode ribosomal proteins and other components of the translational apparatus. While the precise mechanism remains under investigation, rpS6 phosphorylation is thought to facilitate the recruitment of these mRNAs to the ribosome.

Eukaryotic Initiation Factor 4B (eIF4B)

Eukaryotic initiation factor 4B (eIF4B) is a crucial component of the translation initiation complex. It enhances the helicase activity of eIF4A, which unwinds the secondary structures in the 5' untranslated region (5' UTR) of mRNAs, thereby facilitating ribosome scanning and initiation. S6K1 phosphorylates eIF4B at Serine 422 (Ser422).[7][8] This phosphorylation event is critical for eIF4B's function, promoting its interaction with the eIF3 initiation factor and enhancing cap-dependent translation.[7] Studies have shown that a phosphomimetic mutant of eIF4B (Ser422Glu) leads to a 3.3- to 3.6-fold increase in its interaction with eIF3.[7]

Eukaryotic Elongation Factor 2 Kinase (eEF2K)

Translation elongation is another key regulatory point in protein synthesis. Eukaryotic elongation factor 2 kinase (eEF2K) is a negative regulator of this process. It phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2), a GTPase that mediates the translocation of the ribosome along the mRNA. S6K1 phosphorylates eEF2K at Serine 366 (Ser366), leading to its inactivation.[9][10] This relieves the inhibition on eEF2, thereby promoting the elongation phase of protein synthesis.

Programmed Cell Death Protein 4 (PDCD4)

Programmed cell death protein 4 (PDCD4) acts as a tumor suppressor by inhibiting translation initiation. It binds to eIF4A and prevents it from functioning, thereby suppressing the translation of mRNAs with complex 5' UTRs. S6K1 phosphorylates PDCD4 at Serine 67 (Ser67), which serves as a signal for its ubiquitination and subsequent degradation by the proteasome.[3][11][12] The degradation of PDCD4 removes its inhibitory effect on eIF4A, thus promoting protein synthesis.[3]

Quantitative Impact of S6K1 on Protein Synthesis and Substrate Phosphorylation

The activity of S6K1 has a quantifiable impact on the rate of protein synthesis and the phosphorylation status of its substrates. The following tables summarize key quantitative data from various studies.

| Parameter | Condition | Fold Change / Percentage Increase | Reference |

| Global Protein Synthesis | Blood flow restricted resistance exercise (increases S6K1 phosphorylation) | 46% increase | [13] |

| Rapamycin treatment (inhibits mTORC1/S6K1) | ~30% decrease in total protein synthesis | [5] | |

| Rapamycin treatment during resistance exercise | Blocks the ~40% increase in muscle protein synthesis | [11] | |

| eIF4B Phosphorylation (Ser422) | Overexpression of constitutively active S6K1 in serum-deprived MEFs | 151% enhancement | [2] |

| eIF4B-eIF3 Interaction | Expression of phosphomimetic eIF4B (S422E) | 3.3- to 3.6-fold increase | [7] |

| S6K1 Activity | Rheb co-expression | 11-fold increase in S6K1 activity | [14] |

Table 1: Quantitative Effects of S6K1 on Protein Synthesis and Substrate Interactions.

| Substrate | Phosphorylation Site | Upstream Stimulus | Fold Change in Phosphorylation | Reference |

| S6K1 | Thr421/Ser424 | Resistance Exercise | 6-fold increase | [11] |

| rpS6 | Ser235/236, Ser240/244 | PPP2R5D variants | Hyperphosphorylation | [15] |

| eEF2K | Ser366 | Insulin-like Growth Factor 1 (IGF1) | Time-dependent increase | [2] |

Table 2: Quantitative Changes in S6K1 and Substrate Phosphorylation.

Experimental Protocols for Studying S6K Function

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to investigate the function of S6K in protein synthesis.

S6K1 Kinase Assay (In Vitro)

This assay measures the kinase activity of S6K1 by quantifying the phosphorylation of a substrate peptide.

dot

References

- 1. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of elongation factor 2 kinase by p90RSK1 and p70 S6 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eukaryotic Elongation Factor 2 Kinase Activity Is Controlled by Multiple Inputs from Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Differing effects of rapamycin and mTOR kinase inhibitors on protein synthesis. | Semantic Scholar [semanticscholar.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. Phospho-eEF2k (Ser366) Antibody | Cell Signaling Technology [cellsignal.com]

- 11. Rapamycin administration in humans blocks the contraction-induced increase in skeletal muscle protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. sdbonline.org [sdbonline.org]

- 15. biorxiv.org [biorxiv.org]

S6K Substrate Consensus Sequence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the p70 S6 Kinase (S6K) substrate consensus sequence, detailing the molecular determinants of substrate recognition, methodologies for identification and validation of substrates, and the intricate signaling pathways that govern its activity. This document is intended to serve as a valuable resource for researchers in cell biology, signal transduction, and drug discovery.

Introduction to S6 Kinase (S6K)

Ribosomal protein S6 kinase (S6K) is a family of serine/threonine kinases that play a pivotal role in cell growth, proliferation, and metabolism. The two main isoforms, S6K1 and S6K2, are key downstream effectors of the mammalian target of rapamycin (mTOR) signaling pathway. S6K1, in particular, has been extensively studied and is known to phosphorylate a number of substrates involved in the initiation of protein synthesis, including the 40S ribosomal protein S6 (RPS6) and eukaryotic translation initiation factor 4B (eIF4B).

The activity of S6K1 is tightly regulated by a series of phosphorylation events. Full activation requires phosphorylation at multiple sites, most notably on threonine 229 (Thr229) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1) and on threonine 389 (Thr389) in the hydrophobic motif by mTOR Complex 1 (mTORC1). This complex regulation allows for the integration of various upstream signals, including growth factors, nutrients, and cellular energy status, to control protein synthesis and cell growth.

S6K Substrate Recognition and Consensus Sequence

The specificity of a protein kinase for its substrates is determined by the amino acid sequence surrounding the phosphorylation site. This sequence is known as the consensus sequence or recognition motif.

The Canonical S6K Consensus Motif

Early studies using peptide libraries and analysis of known S6K substrates identified a canonical consensus sequence for S6K phosphorylation. This motif is characterized by the presence of basic residues, particularly arginine (R), at specific positions relative to the phosphorylated serine (S) or threonine (T). The generally accepted this compound consensus motif is:

K/R-X-R-X-X-S/T*

Where:

-

S/T* is the phosphorylated serine or threonine residue.

-

R at position -3 is a key determinant for substrate recognition.

-

K/R (lysine or arginine) at position -5 further enhances substrate binding and phosphorylation.

-

X represents any amino acid.

This motif highlights the preference of S6K for a basic environment upstream of the phosphorylation site.

Beyond the Consensus: The Role of S6K1 Phosphorylation Status

While the canonical consensus sequence provides a valuable framework for identifying potential S6K substrates, emerging evidence indicates that substrate specificity is more complex and can be dynamically regulated. The phosphorylation state of S6K1 itself can alter its substrate selection.

A pivotal study has shown that multisite phosphorylation of S6K1 can redirect its kinase activity towards non-canonical substrates. Specifically, phosphorylation of S6K1 on serine residues in its C-terminal domain by cyclin-dependent kinase 5 (Cdk5) induces a conformational change. This change promotes high-affinity binding to a distinct set of substrates that do not necessarily conform to the classic basic motif. This mechanism suggests a "phospho-code" within S6K1 that allows it to integrate signals from different pathways (mTORC1 and Cdk5) to phosphorylate a broader range of targets.

Quantitative Analysis of this compound Phosphorylation

The efficiency of S6K-mediated phosphorylation can be quantified by determining the kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat). These parameters provide insights into the affinity of the kinase for its substrate and its turnover rate, respectively. The ratio kcat/Km represents the catalytic efficiency of the enzyme.

Table 1: Kinetic Parameters of S6K1 for a Model Peptide Substrate

| Substrate (Peptide) | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |

| RRRLSSLRA (S6 peptide) | 4-5 | Not explicitly stated, but related to the pre-steady-state burst rate | Not explicitly calculated, but derivable from the provided data | [1] |

Note: The provided reference focuses on the kinetic mechanism and provides detailed pre-steady-state and steady-state kinetic data. The Km value is for the peptide substrate in the active ternary complex. The kcat is related to the rate-limiting product release step.

Experimental Protocols for this compound Identification and Validation

The identification and validation of S6K substrates involve a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay

This assay directly measures the ability of S6K to phosphorylate a putative substrate in a controlled environment.

Objective: To determine if a protein or peptide is a direct substrate of S6K.

Materials:

-

Recombinant active S6K1 (e.g., from insect cells or E. coli)

-

Putative substrate protein or synthetic peptide

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[2]

-

ATP (non-radioactive for detection by specific antibodies, or [γ-³²P]ATP for radiometric detection)

-

SDS-PAGE gels and buffers

-

Phospho-specific antibodies (if available) or autoradiography equipment

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Recombinant active S6K1 (e.g., 10-50 ng)

-

Putative substrate (e.g., 1-5 µg of protein or 50-100 µM of peptide)

-

Kinase buffer to the desired final volume.

-

-

Prepare a negative control reaction without S6K1.

-

-

Initiate Reaction:

-

Add ATP to a final concentration of 100-200 µM. If using [γ-³²P]ATP, add a sufficient amount for detection.

-

-

Incubation:

-

Incubate the reaction at 30°C for 20-30 minutes. The optimal time may need to be determined empirically.

-

-

Terminate Reaction:

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

-

Detection of Phosphorylation:

-

Western Blotting: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody that recognizes the phosphorylated form of the substrate.

-

Autoradiography: If using [γ-³²P]ATP, separate the products by SDS-PAGE, dry the gel, and expose it to an X-ray film or a phosphorimager screen to detect the incorporated radioactivity.

-

Mass Spectrometry-Based Phosphoproteomics

This powerful technique allows for the unbiased, large-scale identification of phosphorylation sites and the identification of novel S6K substrates in a cellular context.

Objective: To identify proteins that are differentially phosphorylated upon modulation of S6K activity in cells.

Workflow:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HEK293T, HeLa) in appropriate media. For quantitative proteomics, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be employed.

-

Treat one group of cells with an mTOR/S6K inhibitor (e.g., rapamycin, PF-4708671) or use cells with S6K1 knockout/knockdown. The control group remains untreated.

-

-

Cell Lysis and Protein Digestion:

-

Harvest cells and lyse them in a buffer containing phosphatase and protease inhibitors.

-

Quantify protein concentration and digest the proteins into peptides using trypsin.

-

-

Phosphopeptide Enrichment:

-

Due to the low stoichiometry of phosphorylation, enrich phosphopeptides from the complex peptide mixture. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and provide information about their sequence and the location of the phosphate group.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the phosphopeptides and quantify their abundance in the different experimental conditions.

-

Identify peptides that show a significant decrease in phosphorylation upon S6K inhibition as potential direct or indirect substrates.

-

Site-Directed Mutagenesis

This technique is used to validate the specific phosphorylation site on a substrate protein identified, for example, by mass spectrometry.

Objective: To confirm that a specific serine or threonine residue is the site of S6K-mediated phosphorylation.

Protocol:

-

Primer Design:

-

Design primers that will introduce a mutation at the desired phosphorylation site in the cDNA of the substrate protein. Typically, the serine is mutated to an alanine (S->A) and threonine to an alanine or valine (T->A/V) to prevent phosphorylation.

-

-

Mutagenesis PCR:

-

Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the substrate's cDNA with the mutagenic primers.

-

-

Template DNA Digestion:

-

Digest the parental, non-mutated plasmid DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid isolated from E. coli is methylated, while the newly synthesized PCR product is not).

-

-

Transformation:

-

Transform the DpnI-treated, mutated plasmid into competent E. coli.

-

-

Verification:

-

Isolate the plasmid DNA from several E. coli colonies and sequence the gene of interest to confirm the presence of the desired mutation.

-

-

Functional Validation:

-

Express both the wild-type and the mutant (e.g., S->A) substrate proteins in cells.

-

Assess their phosphorylation status in response to stimuli that activate S6K, either by western blotting with a phospho-specific antibody or by performing an in vitro kinase assay with the purified mutant protein. A lack of phosphorylation in the mutant protein confirms that the mutated residue is the S6K phosphorylation site.

-

Signaling Pathways and Experimental Workflows

The activity of S6K is embedded within a complex signaling network. Understanding these pathways is crucial for interpreting experimental results and for the development of targeted therapies.

S6K Activation and Substrate Phosphorylation Pathway

The following diagram illustrates the canonical activation of S6K1 by mTORC1 and PDK1, leading to the phosphorylation of a canonical substrate.

Caption: Canonical S6K1 activation pathway.

Cdk5-Mediated Alteration of S6K1 Substrate Specificity

This diagram illustrates how Cdk5 can phosphorylate S6K1, leading to the phosphorylation of non-canonical substrates.

Caption: Cdk5 modulates S6K1 substrate specificity.

Experimental Workflow for this compound Identification

This diagram outlines the logical flow of experiments to identify and validate novel S6K substrates.

Caption: Workflow for this compound discovery and validation.

Conclusion

The identification of the this compound consensus sequence has been instrumental in our understanding of its cellular functions. While the canonical basic motif provides a useful predictive tool, it is now clear that the substrate specificity of S6K is more nuanced and subject to dynamic regulation by other signaling inputs. This complexity underscores the importance of employing a multi-faceted experimental approach, combining proteomics, in vitro biochemistry, and molecular biology, to confidently identify and validate S6K substrates. A thorough understanding of S6K's substrate repertoire is essential for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting the mTOR/S6K signaling axis.

References

S6K Substrates in Cancer Progression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ribosomal protein S6 kinases (S6Ks) are a family of serine/threonine kinases that are critical downstream effectors of the mammalian target of rapamycin (mTOR) signaling pathway.[1] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a frequent event in a wide range of human cancers.[2][3] S6Ks exist in two main isoforms, S6K1 and S6K2, which share a high degree of structural homology but have been shown to possess both overlapping and distinct functions in cancer progression.[4][5] As key mediators of mTORC1 signaling, S6Ks phosphorylate a diverse array of substrates, thereby controlling fundamental cellular processes that are often hijacked by cancer cells to support their growth and dissemination.[3][6]

This technical guide provides a comprehensive overview of the known and emerging substrates of S6K and their roles in cancer progression. We will delve into the distinct functions of S6K1 and S6K2, summarize key substrates and their impact on cancer-related processes in tabular format, detail common experimental methodologies for identifying and validating S6K substrates, and provide visual representations of key signaling pathways and experimental workflows.

The mTOR-S6K Signaling Axis

The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] S6K is a primary downstream target of mTORC1, which is activated by a variety of upstream signals including growth factors, nutrients (amino acids), and energy status.[2][3] Upon activation, mTORC1 phosphorylates S6K1 and S6K2 on multiple residues, leading to their full kinase activation.[7] Activated S6K then phosphorylates a multitude of downstream targets involved in protein synthesis, cell cycle progression, metabolism, and cell survival.[1][6]

A crucial aspect of the mTOR-S6K pathway is the existence of a negative feedback loop. Activated S6K1 can phosphorylate and inhibit insulin receptor substrate 1 (IRS1), a key upstream activator of the PI3K/Akt pathway, which in turn activates mTORC1.[4][8] This feedback mechanism is a critical consideration in the development of mTOR and S6K inhibitors for cancer therapy, as its disruption can lead to the paradoxical activation of pro-survival signaling.[4]

Figure 1: Simplified mTOR-S6K Signaling Pathway with Negative Feedback Loop.

Distinct Roles of S6K1 and S6K2 in Cancer

While initially thought to be largely redundant, accumulating evidence indicates that S6K1 and S6K2 have distinct and sometimes opposing roles in cancer.[4][9] S6K1 is more prominently associated with promoting cell proliferation, invasion, and metastasis.[4] In contrast, S6K2 appears to have a greater impact on regulating cell death and survival.[4][10] Gene expression profiling of breast tumors has revealed significant divergence between tumors with high S6K1 and high S6K2 levels, suggesting they drive different aspects of carcinogenesis.[9]

| Feature | S6K1 | S6K2 |

| Primary Role in Cancer | Proliferation, Invasion, Metastasis[4] | Cell Death Regulation, Survival[4][10] |

| Effect on Akt | Negative feedback leading to Akt activation upon S6K1 inhibition[4] | Depletion decreases Akt activation[10] |

| Apoptosis | Knockdown can inhibit apoptosis[4] | Knockdown can increase apoptosis[4][10] |

| Angiogenesis | Loss in the tumor stroma suppresses tumor angiogenesis[11] | No significant effect on tumor angiogenesis in the stroma[11] |

Table 1: Differential Roles of S6K1 and S6K2 in Cancer Progression.

Key S6K Substrates and Their Functions in Cancer

The oncogenic functions of S6K are mediated through the phosphorylation of a wide range of substrates. These substrates are involved in various cellular processes that are fundamental to cancer development and progression, including protein synthesis, cell cycle control, apoptosis, and metabolism.

| Substrate | Cellular Process | Role in Cancer Progression | Key Findings and Citations |

| Ribosomal Protein S6 (rpS6) | Protein Synthesis | Promotes translation of specific mRNAs encoding ribosomal proteins and translation elongation factors, supporting rapid cell growth.[1][12] | The most well-established S6K substrate; its phosphorylation is a hallmark of mTORC1-S6K activation.[3][13] |

| Eukaryotic initiation factor 4B (eIF4B) | Protein Synthesis | Phosphorylation by S6K enhances its interaction with eIF3, promoting translation initiation.[1] | Contributes to the increased protein synthesis required for tumor growth.[14] |

| Programmed Cell Death 4 (PDCD4) | Apoptosis, Translation | S6K-mediated phosphorylation leads to its degradation, thus relieving its inhibitory effect on eIF4A and promoting translation.[4] | Downregulation of the tumor suppressor PDCD4 by S6K promotes cell survival.[4] |

| BAD (Bcl-2-associated death promoter) | Apoptosis | S6K1 phosphorylates BAD, leading to its inactivation and sequestration by 14-3-3 proteins, thereby promoting cell survival.[15] | This represents a direct link between S6K signaling and the intrinsic apoptotic machinery.[15] |

| Glycogen Synthase Kinase 3 (GSK3) | Cell Cycle, Proliferation | S6K phosphorylates and inhibits GSK3, which can have pro-proliferative effects in certain contexts.[16][17] | GSK3 inhibition by S6K can contribute to tumor cell proliferation.[16] |

| RNF168 | DNA Damage Response | S6K-mediated phosphorylation of RNF168 inhibits its E3 ligase activity, impairing the DNA damage response and leading to genomic instability.[18] | Connects growth signaling to the maintenance of genome integrity.[18] |

| Insulin Receptor Substrate 1 (IRS1) | Insulin/IGF-1 Signaling | S6K1-mediated phosphorylation of IRS1 leads to its degradation, creating a negative feedback loop that dampens PI3K/Akt signaling.[4][19] | This feedback is a major mechanism of resistance to mTOR inhibitors.[4][8] |

| Estrogen Receptor α (ERα) | Endocrine Signaling | S6K1 directly phosphorylates ERα, leading to its ligand-independent activation and promoting endocrine resistance in breast cancer.[20] | Highlights a critical role for S6K1 in hormone-driven cancers.[20] |

| ZRF1 | Senescence | S6K-mediated phosphorylation of ZRF1 contributes to the senescence program.[7] | Links nutrient sensing and mTORC1 activity to cellular senescence.[7] |

Table 2: Key S6K Substrates and Their Roles in Cancer Progression.

Experimental Methodologies for Identifying S6K Substrates

The identification and validation of protein kinase substrates are crucial for understanding their biological functions. Several experimental approaches are commonly employed to identify novel S6K substrates.

Phosphoproteomic Screening

Phosphoproteomics, utilizing mass spectrometry (MS), is a powerful, unbiased approach for the global analysis of phosphorylation events.[21][22]

Workflow:

-

Cell Culture and Treatment: Cells are cultured and treated with or without an S6K inhibitor (e.g., PF-4708671) or utilize cells with genetic knockout/knockdown of S6K.[23][24]

-

Protein Extraction and Digestion: Proteins are extracted, denatured, reduced, alkylated, and then digested into peptides, typically using trypsin.[22]

-

Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, phosphopeptides are enriched from the complex peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[22]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequence and phosphorylation site.[22][25]

-

Data Analysis: The MS data is searched against a protein database to identify the phosphopeptides. Quantitative phosphoproteomics (e.g., using stable isotope labeling) allows for the comparison of phosphorylation levels between different conditions to identify S6K-dependent phosphorylation events.[22][25]

Figure 2: General Workflow for Phosphoproteomic Identification of S6K Substrates.

In Vitro Kinase Assay

This is a direct method to determine if a purified protein can be phosphorylated by S6K in a controlled environment.[26]

Protocol:

-

Recombinant Protein Expression and Purification: Purify recombinant, active S6K1 or S6K2 and the putative substrate protein.

-

Kinase Reaction: Incubate the purified S6K and substrate protein in a kinase buffer containing ATP (often radiolabeled with γ-³²P-ATP).

-

Detection of Phosphorylation:

-

Autoradiography: If using radiolabeled ATP, separate the reaction products by SDS-PAGE and detect the phosphorylated substrate by autoradiography.

-

Western Blotting: Use a phospho-specific antibody that recognizes the phosphorylated form of the substrate.

-

Mass Spectrometry: Analyze the reaction mixture to identify the specific site of phosphorylation on the substrate.[27]

-

Chemical Genetics Approach

This method utilizes an engineered kinase with a modified ATP-binding pocket that can accept a bulky, unnatural ATP analog that is not utilized by wild-type kinases in the cell.[28] This allows for the specific labeling and identification of direct substrates in a complex mixture.

Workflow:

-

Generation of Analog-Sensitive (AS) Kinase: Mutate the "gatekeeper" residue in the ATP-binding pocket of S6K to create space for a bulky ATP analog.

-

Cellular Expression: Express the AS-S6K in cells.

-

Labeling: Treat the cells with the radiolabeled, bulky ATP analog. Only the direct substrates of the AS-S6K will be radiolabeled.

-

Identification: Identify the labeled substrates by autoradiography followed by immunoprecipitation and mass spectrometry.

Figure 3: Principle of the Chemical Genetics Approach for Substrate Identification.

Conclusion and Future Directions

The identification and characterization of S6K substrates have significantly advanced our understanding of how the mTOR pathway drives cancer progression. The diverse functions of these substrates highlight the central role of S6K in coordinating various oncogenic processes. The distinct roles of S6K1 and S6K2 are becoming increasingly apparent, suggesting that isoform-specific inhibitors may offer therapeutic advantages over pan-S6K or mTORC1 inhibitors.

Future research in this area will likely focus on:

-

Comprehensive Substrate Profiling: Continued use of advanced phosphoproteomic techniques to identify the complete repertoire of S6K1 and S6K2 substrates in different cancer contexts.

-

Functional Characterization of Novel Substrates: Elucidating the precise roles of newly identified substrates in cancer-related processes.

-

Development of Isoform-Specific Inhibitors: Designing and testing inhibitors that can selectively target S6K1 or S6K2 to potentially achieve greater efficacy and reduced toxicity.[12][29]

-

Understanding Substrate Selection: Investigating the mechanisms that determine how S6K selects its substrates under different cellular conditions.[30]

A deeper understanding of the this compound landscape will undoubtedly pave the way for the development of more effective and targeted therapies for a wide range of cancers driven by aberrant mTOR-S6K signaling.

References

- 1. S6K - a serine/threonine kinase with diverse roles in cell survival and cell cycle progression | Antibody News: Novus Biologicals [novusbio.com]

- 2. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond controlling cell size: functional analyses of S6K in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct Roles of mTOR Targets S6K1 and S6K2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. ZRF1 is a novel S6 kinase substrate that drives the senescence programme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of RPS6K reveals context-dependent Akt activity in luminal breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Revealing Different Roles of the mTOR-Targets S6K1 and S6K2 in Breast Cancer by Expression Profiling and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S6 Kinase2 Promotes Breast Cancer Cell Survival via Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Loss of S6K1 But Not S6K2 in the Tumor Microenvironment Suppresses Tumor Growth by Attenuating Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. p70 S6 kinase as a therapeutic target in cancers: More than just an mTOR effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | S6 kinase 1 at the central node of cell size and ageing [frontiersin.org]

- 15. p70S6 kinase signals cell survival as well as growth, inactivating the pro-apoptotic molecule BAD - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. The p85 isoform of the kinase S6K1 functions as a secreted oncoprotein to facilitate cell migration and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The mTOR-S6K Pathway Links Growth Signaling to DNA Damage Response by Targeting RNF168 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. alzdiscovery.org [alzdiscovery.org]

- 24. scbt.com [scbt.com]

- 25. Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pnas.org [pnas.org]

- 28. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 29. selleckchem.com [selleckchem.com]

- 30. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]

The Engine of Cell Growth: An In-depth Technical Guide to the Regulation of S6 Kinase Activity and Substrate Selection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the activity and substrate specificity of the 70 kDa ribosomal protein S6 kinase (S6K). As a critical downstream effector of the mTORC1 signaling pathway, S6K plays a pivotal role in regulating cell growth, proliferation, and metabolism. Dysregulation of S6K activity is implicated in numerous diseases, including cancer and metabolic disorders, making it a key target for therapeutic intervention. This document details the intricate signaling cascades, the role of multi-site phosphorylation in dictating substrate selection, and provides detailed experimental protocols for studying S6K function.

Regulation of S6K Activity: A Multi-layered Control System

The activation of S6K is a tightly regulated process involving a cascade of phosphorylation events orchestrated primarily by the mammalian target of rapamycin complex 1 (mTORC1). This process is initiated by various upstream signals, including growth factors and nutrients, which converge on mTORC1.

1.1. The Canonical mTORC1-S6K1 Signaling Axis

Growth factors, such as insulin, activate the PI3K-Akt signaling pathway, which in turn phosphorylates and inhibits the TSC complex (TSC1/TSC2), a negative regulator of the small GTPase Rheb.[1] Active, GTP-bound Rheb then directly binds to and activates mTORC1.[1] Once activated, mTORC1 phosphorylates S6K1 on several residues, with the phosphorylation of Threonine 389 (Thr389) in the hydrophobic motif being a key activating step.[2][3][4] This phosphorylation event creates a docking site for 3-phosphoinositide-dependent protein kinase 1 (PDK1), which then phosphorylates Threonine 229 (Thr229) in the activation loop of S6K1, leading to its full catalytic activation.[2][3][5]

1.2. The Role of the TOS Motif

The recruitment of S6K1 to the mTORC1 complex is facilitated by the interaction of a conserved TOR signaling (TOS) motif, located in the N-terminus of S6K1, with RAPTOR, a key component of mTORC1.[6][7][8] Mutations or deletion of the TOS motif significantly impairs S6K1 phosphorylation and activation by mTORC1.[6]

1.3. Feedback Regulation

Activated S6K1 participates in a negative feedback loop to attenuate PI3K-Akt signaling. S6K1 can phosphorylate insulin receptor substrate 1 (IRS1), leading to its degradation and reduced insulin sensitivity.[9][10] Furthermore, S6K1 can phosphorylate and inhibit mSIN1, a component of mTORC2, thereby reducing Akt phosphorylation and activity.[1]

Substrate Selection: A "Phospho-code" Dictates Specificity

While ribosomal protein S6 (RPS6) is the canonical substrate of S6K1, a growing body of evidence reveals a much broader substrate repertoire.[11] The selection of these substrates is not random but is intricately controlled by the specific phosphorylation status of S6K1 itself, a concept termed the "kinase phospho-code".[9][11]

2.1. Multi-site Phosphorylation and Substrate Specificity

In addition to the canonical mTORC1- and PDK1-mediated phosphorylation, S6K1 is phosphorylated at multiple other sites, particularly within its C-terminal domain (CTD).[11] For instance, cyclin-dependent kinase 5 (Cdk5) has been shown to phosphorylate S6K1 at Serine 424 (Ser424) and Serine 429 (Ser429).[11] This multi-site phosphorylation induces a conformational change in S6K1, altering its substrate binding properties.[11]

This "phospho-code" allows S6K1 to phosphorylate a distinct set of substrates involved in different cellular processes. For example, S6K1 phosphorylated by both mTORC1 and Cdk5 (termed S6K1*) exhibits high-affinity binding to and phosphorylation of glutamyl-prolyl tRNA synthetase (EPRS), coenzyme A synthase, lipocalin 2, and cortactin, while its activity towards the canonical substrate RPS6 remains unaffected.[9][11] This differential substrate selection highlights how S6K1 can integrate signals from multiple pathways to orchestrate specific downstream cellular responses.

2.2. Quantitative Data on S6K1 Activity and Substrate Binding

The following tables summarize key quantitative data related to S6K1 activity, substrate binding, and inhibition.

| S6K1 Phospho-form | Substrate | Binding Affinity (Kd) | Reference(s) |

| Wild-type S6K1 | EPRS linker | 5.0 µM | [11] |

| Phospho-mimetic S6K1* (T389E/S424D/S429D) | EPRS linker | 56 nM | [11] |

| Phosphorylated Wild-type S6K1 | EPRS linker | 40.0 nM | [11] |

| Fully activated S6K1 (ΔAID, T389E) | ATP | 5-6 µM | [2] |

| Fully activated S6K1 (ΔAID, T389E) | Tide peptide | 180 µM | [2] |

| S6K1 Kinetic Parameters (for Tide peptide substrate) | Value | Reference(s) |

| Km (ATP) | 5-6 µM | [2] |

| Km (Tide) | 4-5 µM | [2] |

| Inhibitor | Target Kinase | Ki | IC50 | Reference(s) |

| PF-4708671 | S6K1 | 20 nM | 160 nM | [1][3][5] |

| PF-4708671 | S6K2 | - | 65 µM | [5] |

| PF-4708671 | RSK1 | - | 4.7 µM | [3][5] |

| PF-4708671 | RSK2 | - | 9.2 µM | [3][5] |

| PF-4708671 | MSK1 | - | 950 nM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study S6K1 activity and identify its substrates.

3.1. In Vitro S6K1 Kinase Assay (Radiolabeling)

This protocol describes a method to measure the kinase activity of purified or immunoprecipitated S6K1 using a peptide substrate and radiolabeled ATP.

Materials:

-

Purified active S6K1 or immunoprecipitated S6K1 on beads.

-

S6K substrate peptide (e.g., KRRRLASLR).[12]

-

5X Kinase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100, 5 mM DTT).

-

[γ-³²P]ATP (10 mCi/ml).

-

10 mM unlabeled ATP.

-

P81 phosphocellulose paper.

-

0.75% Phosphoric acid.

-

Scintillation counter.

Procedure:

-

Prepare the kinase reaction mix on ice. For a 25 µL reaction, combine:

-

5 µL of 5X Kinase Assay Buffer.

-

2.5 µL of 10X substrate peptide solution (e.g., 1 mg/mL).

-

1 µL of [γ-³²P]ATP.

-

x µL of purified S6K1 or immunoprecipitated S6K1 beads.

-

ddH₂O to a final volume of 25 µL.

-

-

Initiate the reaction by transferring the tubes to a 30°C water bath for 20-30 minutes.

-

Stop the reaction by adding 20 µL of 0.75% phosphoric acid.

-

Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.

-

Perform a final wash with acetone and let the papers air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

References

- 1. mTOR and S6K1 drive polycystic kidney by the control of Afadin-dependent oriented cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic mechanism of fully activated S6K1 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Substrate screening of protein kinases: detection methods and combinatorial peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Screening kinase phosphorylation motifs using Peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 9. Multisite Phosphorylation of S6K1 Directs a Kinase Phospho-code that Determines Substrate Selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]

isoform-specific functions of S6K1 and S6K2

An In-depth Technical Guide to the Isoform-Specific Functions of S6K1 and S6K2

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ribosomal S6 kinases (S6K1 and S6K2) are critical serine/threonine kinases that function as downstream effectors of the mTORC1 signaling pathway, a central regulator of cell growth, metabolism, and proliferation. For many years, the high degree of homology between S6K1 and S6K2, particularly within their kinase domains, led to the assumption that their functions were largely redundant. However, accumulating evidence now clearly indicates that these isoforms possess distinct structural features, are subject to differential regulation, and execute specific, and sometimes opposing, biological functions. S6K1 is more prominently associated with the regulation of cell size, proliferation, and metabolic feedback, whereas S6K2 plays a more significant role in promoting cell survival and regulating apoptosis. These distinctions have profound implications for understanding disease pathology, particularly in oncology, and for the development of targeted therapeutics. This guide provides a detailed examination of the isoform-specific roles of S6K1 and S6K2, summarizing key structural differences, regulatory mechanisms, functional outputs, and the experimental methodologies used to elucidate them.

Structural, and Subcellular Localization Differences

S6K1 and S6K2 are encoded by separate genes, RPS6KB1 (chromosome 17) and RPS6KB2 (chromosome 11), respectively.[1] Both genes produce two main protein isoforms via alternative translation start sites. These structural variations are fundamental to their differential subcellular localization and binding partners, which in turn dictate their unique functions.

-

S6K1 Isoforms (p85/p70): The longer p85 isoform contains an N-terminal extension with a nuclear localization signal (NLS), directing it to the nucleus.[2][3] The shorter, more abundant p70 isoform lacks this NLS and is predominantly found in the cytoplasm.[2][3]

-

S6K2 Isoforms (p56/p54): In contrast to S6K1, both S6K2 isoforms contain a functional NLS in their C-terminal region, leading to a predominantly nuclear localization in quiescent cells.[1][3][4]

Beyond localization signals, other domains contribute to their functional specificity. S6K1 possesses a C-terminal PDZ-binding domain that facilitates its interaction with the actin cytoskeleton, whereas S6K2 has a C-terminal proline-rich domain, which may promote interactions with proteins containing SH3 domains.[1][4][5]

| Feature | S6K1 | S6K2 | Reference |

| Gene | RPS6KB1 (Chromosome 17q23) | RPS6KB2 (Chromosome 11q13) | [1] |

| Main Isoforms | p85 (nuclear), p70 (cytoplasmic) | p56, p54 (predominantly nuclear) | [2][3] |

| Nuclear Localization | N-terminal NLS on p85 isoform | C-terminal NLS on both isoforms | [1][3][4] |

| C-Terminal Domain | PDZ-binding domain (actin interaction) | Proline-rich domain (SH3 interaction) | [1][4][5] |

Differential Upstream Regulation

While both kinases are canonically activated downstream of mTORC1 and PDK1, their responses to various upstream signals and post-translational modifications are distinct.[1][6] This differential regulation allows for fine-tuned, context-dependent control of their activities.

-

Nutrient Sensing: S6K1 activity is sensitive to amino acid availability; for instance, leucine deprivation leads to its dephosphorylation and inactivation.[1][7][8] S6K2 activity is largely unaffected by this stimulus, suggesting it is regulated by a distinct pool of mTORC1.[1][7][8]

-

MAPK Pathway Input: The activation of S6K2 is more critically dependent on prior phosphorylation of its C-terminal autoinhibitory domain by the MAPK/ERK pathway.[1][3] This makes S6K2 less sensitive to the mTORC1 inhibitor rapamycin in cells with high basal MEK/ERK activity.[1]

-

PKC-Mediated Regulation: Protein Kinase C (PKC) can phosphorylate S6K2 at a serine residue (S486) located within its C-terminal NLS.[7][9] This phosphorylation event does not alter its kinase activity but impairs the function of the NLS, leading to the cytoplasmic retention of S6K2 upon PKC activation.[8][9] S6K1 localization is not modulated by this mechanism.[8]

-

Post-Translational Modifications: Both kinases are regulated by ubiquitination and acetylation. However, the specific E3 ubiquitin ligase for S6K2 remains unknown, and its deacetylation appears to be entirely dependent on HDACs, unlike S6K1, which is also targeted by sirtuins.[1][7][8]

Caption: Differential upstream signaling pathways regulating S6K1 and S6K2 activation.

| Regulatory Input | Effect on S6K1 | Effect on S6K2 | Reference |

| Leucine Deprivation | Inhibits activity | No effect | [1][7][8] |

| MEK/ERK Signaling | Minor role in activation | Critical for C-terminal phosphorylation and subsequent activation | [1][3] |

| PKC Activation | No direct effect on localization | Phosphorylates C-terminal NLS, causing cytoplasmic retention | [7][8][9] |

| Rapamycin Sensitivity | Generally sensitive | Can be resistant in the context of high MEK/ERK signaling | [1] |

Isoform-Specific Cellular Functions

The structural and regulatory distinctions between S6K1 and S6K2 culminate in divergent downstream functions. A primary theme is the role of S6K1 in controlling cell growth and proliferation, while S6K2 is more intimately linked to cell survival and apoptosis.

-

Cell Size and Proliferation: S6K1 is a key driver of cell size. S6K1 knockout mice are significantly smaller than their wild-type counterparts.[4][6][10][11] In contrast, S6K2 knockout mice display no obvious size phenotype.[4][6] This suggests S6K1 is the primary isoform regulating organismal and cellular growth. In cancer, S6K1 is more strongly associated with promoting cell proliferation and metastasis.[1]

-

Apoptosis and Survival: The isoforms play opposing roles in the regulation of apoptosis. Knockdown of S6K1 can lead to a compensatory activation of Akt, a pro-survival kinase, thereby inhibiting cell death.[1] Conversely, knockdown of S6K2 decreases Akt activation and promotes apoptosis, in part by regulating the levels of anti-apoptotic proteins like Mcl-1 and Bcl-xL.[1] This positions S6K2 as a critical cell survival kinase.

-

Metabolism and Feedback Signaling: S6K1 is a primary mediator of the negative feedback loop to the insulin/PI3K pathway through the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS1).[1][8] This action can contribute to insulin resistance. S6K2 does not appear to participate in this feedback mechanism and may even promote Akt signaling.[5]

-

Substrate Specificity: Although both kinases phosphorylate the ribosomal protein S6 (rpS6), studies in knockout mice suggest that S6K2 is the principal kinase for rpS6 in vivo, as S6 phosphorylation is dramatically reduced in S6K2-deficient mice.[4][7] Paradoxically, the phenotype of mice with a non-phosphorylatable rpS6 mutant more closely resembles that of S6K1 knockout mice (small size), indicating a complex interplay and potentially other critical S6K1 substrates that mediate its growth-promoting effects.[4]

References

- 1. Distinct Roles of mTOR Targets S6K1 and S6K2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Revealing Different Roles of the mTOR-Targets S6K1 and S6K2 in Breast Cancer by Expression Profiling and Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Removal of S6K1 and S6K2 leads to divergent alterations in learning, memory, and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | S6K2: The Neglected S6 Kinase Family Member [frontiersin.org]

- 8. S6K2: The Neglected S6 Kinase Family Member - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. S6K1−/−/S6K2−/− Mice Exhibit Perinatal Lethality and Rapamycin-Sensitive 5′-Terminal Oligopyrimidine mRNA Translation and Reveal a Mitogen-Activated Protein Kinase-Dependent S6 Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S6K1(-/-)/S6K2(-/-) mice exhibit perinatal lethality and rapamycin-sensitive 5'-terminal oligopyrimidine mRNA translation and reveal a mitogen-activated protein kinase-dependent S6 kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to S6K Substrate Discovery Using Proteomics

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the proteomic strategies employed to identify and characterize the substrates of the Ribosomal Protein S6 Kinase (S6K). As a critical downstream effector of the mTORC1 signaling pathway, S6K plays a pivotal role in regulating cell growth, proliferation, and metabolism.[1][2] Deregulation of the mTOR/S6K pathway is implicated in numerous diseases, including cancer and metabolic disorders like diabetes and obesity, making the comprehensive identification of its substrates crucial for understanding disease mechanisms and developing targeted therapeutics.[1][3]

This document details the core proteomic methodologies, presents quantitative data from key studies, and provides standardized protocols to aid in experimental design and execution.

The S6K Signaling Pathway

S6 Kinases (S6K1 and S6K2) are serine/threonine kinases that are primary effectors of the mammalian target of rapamycin complex 1 (mTORC1).[3] Growth factors and nutrients activate mTORC1, which in turn phosphorylates S6K1 at a critical threonine residue (Thr389) in its hydrophobic motif.[4] This event, along with phosphorylation at Thr229 in the activation loop by PDK1, leads to full S6K activation.[3][4] Activated S6K then phosphorylates a host of downstream targets involved in processes such as protein synthesis, ribosome biogenesis, and cell metabolism. The immunosuppressant rapamycin is a potent inhibitor of this pathway.[2]

Proteomic Strategies for S6K Substrate Discovery

Several powerful proteomic workflows have been developed to identify direct and indirect S6K substrates on a global scale. These methods can be broadly categorized into interactome-based approaches and phosphoproteomic analyses.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS aims to identify proteins that physically interact with S6K, representing potential substrates, regulators, or components of larger signaling complexes. In this approach, a tagged version of S6K (e.g., FLAG-tagged) is expressed in cells, immunoprecipitated, and the co-purifying proteins are identified by mass spectrometry.[1]

A study using FLAG-tagged p70-S6K1 and p54-S6K2 isoforms expressed in HEK293 cells identified distinct sets of interacting proteins for each, suggesting non-redundant functions.[1]

Table 1: Functional Classification of S6K1 and S6K2 Interacting Proteins

| Functional Category | Predominantly Associated Isoform | Example Interactors |

| Cytoskeleton & Stress Response | p70-S6K1 | XRCC6, PARP1 |

| Transcription & Splicing | p54-S6K2 | ILF2/ILF3 complex |

| Ribosome Biogenesis | p54-S6K2 | NCL, NPM1 |

| Source: Data derived from a comparative proteomic analysis of S6K1 and S6K2 interactomes.[1] |

Quantitative Phosphoproteomics

Quantitative phosphoproteomics is the most direct method for identifying kinase substrates by measuring changes in protein phosphorylation levels under different conditions.[5] A common strategy involves comparing the phosphoproteome of cells in a basal state versus a state where S6K is activated or inhibited.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling technique that provides high accuracy for quantitative proteomics.[6][7] Cells are grown in media containing either "light" (normal) or "heavy" (e.g., ¹³C₆-Lysine) amino acids.[8] After treatment (e.g., with an mTOR/S6K inhibitor), the cell populations are mixed, proteins are digested, and phosphopeptides are enriched and analyzed by LC-MS/MS.[9][10] Peptides derived from the different cell populations are distinguished by their mass shift, allowing for accurate relative quantification.

Table 2: Examples of Putative S6K1/mTORC1 Substrates Identified by Phosphoproteomics

| Protein | Function |

| GRP75 | Chaperone Function |

| CCTβ | Chaperone Function |

| PGK1 | Metabolism |

| RACK1 | Ribosome Maturation |

| ANXA4 | Vesicle Trafficking |

| PSMA6 | Proteasome Function |

| Source: Putative substrates identified in a phosphoproteomic screen for the nuclear p85S6K1 isoform.[11] |

Kinase Assay-Linked Phosphoproteomics (KALIP)

To enhance the identification of direct substrates, the Kinase Assay-Linked with Phosphoproteomics (KALIP) strategy was developed.[12][13] This method uniquely combines an in vitro kinase reaction with in vivo phosphoproteomic analysis. It overcomes the limitation of traditional in vitro assays by using a complex pool of physiologically relevant peptides as substrates.[13]

The workflow involves:

-

Isolating phosphopeptides from cell lysates.

-

Dephosphorylating these peptides to create a pool of potential substrate candidates.

-

Performing an in vitro kinase reaction using purified, active S6K and the dephosphorylated peptide pool.

-

Identifying the newly re-phosphorylated peptides by mass spectrometry.

-

Comparing these hits with results from an in vivo phosphoproteomic experiment (e.g., SILAC) to identify high-confidence, direct substrates.[12][13]

Analog-Sensitive Kinase Approach

A powerful chemical-genetic technique involves engineering an "analog-sensitive" (AS) version of S6K.[14] This is achieved by mutating the ATP-binding pocket of the kinase, making it able to accept a bulky ATP analog (like N6-Bn-ATP-γ-S) that wild-type kinases cannot use.[14] When cells expressing AS-S6K are treated with this analog, the kinase transfers a thiophosphate group to its direct substrates. These thiophosphorylated proteins can then be specifically isolated and identified by MS, providing a highly specific method for mapping direct substrates in a cellular context.[14]

Experimental Protocols

Protocol 1: General Workflow for AP-MS

-

Cell Culture and Transfection: Culture HEK293 cells and transfect with a plasmid encoding FLAG-tagged p70-S6K1. Use an empty vector as a negative control.

-

Cell Lysis: After 24-48 hours, lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation (IP): Incubate the cleared cell lysates with anti-FLAG antibody-conjugated agarose beads to capture the S6K1 protein complexes.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads, typically using a competitive FLAG peptide or a low-pH buffer.

-

Protein Digestion: Reduce, alkylate, and digest the eluted proteins with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use a database search engine (e.g., Mascot, MaxQuant) to identify the proteins. Filter results against a contaminant database and use a scoring algorithm (e.g., SAINT) to identify high-confidence interactors.[1]

Protocol 2: SILAC-Based Quantitative Phosphoproteomics

-

Metabolic Labeling: Culture one population of cells in "light" medium (e.g., standard DMEM) and another in "heavy" medium (DMEM with ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine) for at least five cell doublings to ensure >98% incorporation.[15]

-

Cell Treatment: Treat the "heavy" labeled cells with an S6K inhibitor (e.g., rapamycin) and the "light" cells with a vehicle control.

-

Lysate Preparation and Mixing: Harvest cells, lyse them in a urea-based buffer, and determine protein concentration. Combine equal protein amounts from the light and heavy lysates.

-

Protein Digestion: Reduce the mixed lysate with DTT, alkylate with iodoacetamide, and perform an in-solution digestion with trypsin.

-

Phosphopeptide Enrichment: Acidify the peptide mixture and enrich for phosphopeptides using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides on a high-resolution mass spectrometer (e.g., Orbitrap).

-

Data Analysis: Process the raw data using software like MaxQuant.[6] The software will identify phosphopeptides and calculate the heavy/light (H/L) ratios. A significant decrease in the H/L ratio for a specific phosphopeptide upon inhibitor treatment indicates it is a potential this compound.

Conclusion and Future Outlook

The identification of S6K substrates has been significantly advanced by proteomics. Techniques ranging from AP-MS to quantitative phosphoproteomics and innovative chemical-genetic approaches have collectively revealed a complex network of proteins regulated by S6K. These substrates are involved in a wide array of cellular functions beyond the canonical role in protein synthesis, including metabolism, cell motility, and chaperone function.[16]

Future work will likely focus on integrating these different proteomic approaches to build more comprehensive and reliable this compound maps. For instance, combining AP-MS with phosphoproteomics can distinguish direct substrates from other binding partners.[17] Furthermore, applying these techniques to different cell types and disease models will continue to uncover context-specific functions of S6K, providing critical insights for the development of novel therapeutic strategies targeting the mTOR/S6K signaling axis.

References

- 1. Different interactomes for p70-S6K1 and p54-S6K2 revealed by proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The S6 kinase signaling pathway in the control of development and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. mdpi.com [mdpi.com]

- 6. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SILAC Quantitation | Thermo Fisher Scientific - TR [thermofisher.com]

- 8. Identification of Disease Specific Pathways Using in Vivo SILAC Proteomics in Dystrophin Deficient mdx Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 11. A phospho-proteomic screen identifies novel S6K1 and mTORC1 substrates revealing additional complexity in the signaling network regulating cell growth : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A SILAC-based mass spectrometry approach to detect transient protein interactions using substrate trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CST Scientists Publish Results of Phosphoproteomic Study | Cell Signaling Technology [cellsignal.com]

- 17. Proteomic approaches for protein kinase substrate identification in Apicomplexa - PMC [pmc.ncbi.nlm.nih.gov]

S6K Substrates in Insulin Resistance: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the role of Ribosomal protein S6 kinase (S6K) and its substrates in the development of insulin resistance. It is intended for researchers, scientists, and drug development professionals working to understand the molecular underpinnings of metabolic diseases and identify novel therapeutic targets. This guide details the core signaling pathways, summarizes key quantitative data, and provides methodologies for relevant experiments.

Introduction

Insulin resistance is a pathological condition in which cells fail to respond normally to the hormone insulin. It is a hallmark of type 2 diabetes and is closely associated with obesity and other metabolic disorders. The serine/threonine kinase S6K1, a downstream effector of the mTOR (mammalian target of rapamycin) signaling pathway, has emerged as a critical mediator of insulin resistance.[1][2][3] Overactivation of S6K1, often triggered by nutrient excess (such as amino acids) or pro-inflammatory signals, leads to a negative feedback loop that impairs insulin signaling.[4][5][6] A primary mechanism for this negative regulation is the direct phosphorylation of Insulin Receptor Substrate 1 (IRS-1) by S6K1 on specific serine residues. This phosphorylation event inhibits IRS-1 function, leading to reduced PI3-kinase activation and downstream insulin action, ultimately contributing to a state of insulin resistance.[4][7][8]

S6K1 Signaling Pathways in Insulin Resistance

S6K1 is a central node in signaling pathways that integrate nutrient availability and growth factor stimulation with cellular growth and metabolism. Its dysregulation is a key factor in the development of insulin resistance.

The Canonical Insulin/Nutrient Signaling Pathway and Negative Feedback

Under normal physiological conditions, insulin binding to its receptor activates a tyrosine kinase cascade, leading to the phosphorylation and activation of IRS proteins. This recruits and activates PI3-kinase, which in turn activates Akt and subsequently the mTORC1 complex. mTORC1 then phosphorylates and activates S6K1.[3] However, chronic activation of this pathway, for instance, due to nutrient overload, leads to a state of insulin resistance through a negative feedback mechanism. Activated S6K1 phosphorylates IRS-1 on multiple serine residues, which impairs its ability to interact with the insulin receptor and PI3-kinase, thereby dampening the insulin signal.[2][4][7]

Inflammatory Signaling via TNF-α

Chronic low-grade inflammation, often associated with obesity, contributes significantly to insulin resistance. The pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) can induce insulin resistance by activating S6K1 through an IKK2 (IκB kinase β)-dependent pathway.[5] This activation of S6K1 leads to the inhibitory serine phosphorylation of IRS-1, uncoupling it from the insulin signaling pathway.

Key S6K1 Substrates in Insulin Resistance

The primary substrate of S6K1 implicated in insulin resistance is IRS-1. However, other substrates have been identified that may also play a role in metabolic regulation.

| Substrate | Phosphorylation Site(s) (Rodent/Human) | Consequence of Phosphorylation in Insulin Resistance | References |

| Insulin Receptor Substrate 1 (IRS-1) | Ser-265/270, Ser-302/307, Ser-632/636 (or 636/639), Ser-1097/1101 | Inhibits IRS-1 function, promotes its degradation, and uncouples it from the insulin signaling pathway, leading to reduced PI3-kinase activity. | [1][5] |

| Ribosomal protein S6 (rpS6) | Multiple C-terminal sites | A classical downstream target used as an indicator of S6K1 activity. Its direct role in insulin resistance is less clear. | [5][9][10] |

| Other Potential Substrates | |||

| CREB | - | S6K1 can phosphorylate CREB, a transcription factor involved in metabolism. | [11] |

| EPRS, COASY, CTTN, LCN2 | - | Non-classical S6K1 targets involved in lipid metabolism, which is closely linked to insulin sensitivity. | [12] |

Quantitative Data on S6K1 Activity and Insulin Resistance

Several studies have quantified the impact of S6K1 activation on insulin sensitivity.

| Experimental Model & Condition | Key Quantitative Finding | Implication for Insulin Resistance | References |

| Human skeletal muscle: Amino acid infusion during hyperinsulinemia | ~3.7-fold increase in S6K1 activity compared to a ~1.9-fold increase with insulin alone. | Overactivation of S6K1 in response to nutrient excess is a key driver of insulin resistance. | [4] |

| Human whole-body: Amino acid infusion during hyperinsulinemia | ~33% lower rate of glucose disappearance. | S6K1 activation is directly correlated with systemic insulin resistance. | [13] |

| L6 muscle cells: 1-hour exposure to amino acids | Up to a 55% reduction in insulin-stimulated glucose transport. | Nutrient-sensing by the mTOR/S6K1 pathway directly impairs cellular glucose uptake. | [7] |

| L6 muscle cells: Amino acid and insulin co-stimulation (30 min) | ~70% suppression of IRS-1-associated PI 3-kinase activity. | S6K1-mediated feedback rapidly desensitizes the insulin signaling pathway at the level of PI3-kinase. | [7] |

| Adipose tissue of ob/ob mice: | Significantly elevated phosphorylation of S6K1 at Thr-389 and IRS-1 at Ser-270 compared to lean controls. | Obesity is associated with chronic S6K1 activation, contributing to insulin resistance in fat tissue. | [5] |

Experimental Protocols

This section outlines key experimental methodologies for studying the role of S6K1 and its substrates in insulin resistance.

In Vitro S6K1 Kinase Assay

This assay is used to determine if a protein of interest is a direct substrate of S6K1.

Methodology:

-

Purification of Substrate and Kinase:

-

Express and purify the recombinant substrate protein (e.g., GST-tagged IRS-1 fragments).

-

Immunoprecipitate active S6K1 from stimulated cells (e.g., insulin-treated HEK293 cells) using an anti-S6K1 antibody.

-

-

Kinase Reaction:

-

Combine the purified substrate and immunoprecipitated S6K1 in a kinase assay buffer. A typical buffer composition is: 20 mM HEPES (pH 7.6), 20 mM MgCl₂, 20 mM β-glycerophosphate, 1 mM DTT, 10 µM ATP, 1 mM EDTA, 1 mM sodium orthovanadate, and 0.4 mM PMSF.[5]

-

Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time (e.g., 20-30 minutes).

-

-

Detection of Phosphorylation:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.

-

Alternatively, for non-radioactive assays, use a phospho-specific antibody for the predicted phosphorylation site in an immunoblotting procedure.

-

Immunoprecipitation and Immunoblotting for In Vivo Analysis

This protocol is used to assess the phosphorylation status of S6K1 substrates and protein-protein interactions in a cellular context.

Methodology:

-

Cell Lysis:

-

Treat cultured cells (e.g., adipocytes, hepatocytes) with stimuli (e.g., insulin, TNF-α, amino acids) for desired times.

-

Lyse cells in a buffer containing detergents and phosphatase/protease inhibitors to preserve phosphorylation states and protein integrity.

-

-

Immunoprecipitation (for protein interactions):

-

Incubate cell lysates with an antibody against the protein of interest (e.g., anti-IRS-1).

-

Add protein A/G-agarose beads to capture the antibody-protein complex.

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes from the beads.

-

-

Immunoblotting:

-

Separate proteins from cell lysates or immunoprecipitated samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest or a specific phosphorylation site (e.g., anti-phospho-IRS-1 Ser-1101, anti-phospho-S6K1 Thr-389).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

RNA Interference (RNAi) for S6K1 Knockdown

This technique is used to confirm the specific role of S6K1 in a signaling pathway.

Methodology:

-

Transfection:

-

Transfect cells with small interfering RNA (siRNA) molecules specifically targeting S6K1 mRNA or a non-targeting control siRNA.

-

-

Incubation:

-

Allow cells to grow for 48-72 hours to ensure efficient knockdown of the target protein.

-

-

Experiment and Analysis:

-

Perform the experiment of interest (e.g., TNF-α stimulation followed by a glucose uptake assay).

-

Confirm S6K1 knockdown by immunoblotting.

-

Analyze the effect of S6K1 depletion on the measured outcome (e.g., prevention of TNF-α-induced insulin resistance).[5]

-

Conclusion

S6K1 is a pivotal kinase in the development of insulin resistance, primarily through its inhibitory phosphorylation of IRS-1. This action is triggered by nutrient oversupply and pro-inflammatory cytokines, representing a key intersection of metabolic and inflammatory stress signaling. Understanding the specific S6K1 substrates and the molecular consequences of their phosphorylation provides a strong foundation for the development of novel therapeutic strategies aimed at improving insulin sensitivity. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate these critical pathways and validate new drug targets for the treatment of type 2 diabetes and related metabolic diseases.

References

- 1. pnas.org [pnas.org]

- 2. academic.oup.com [academic.oup.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. S6K Directly Phosphorylates IRS-1 on Ser-270 to Promote Insulin Resistance in Response to TNF-α Signaling through IKK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amino acid and insulin signaling via the mTOR/p70 S6 kinase pathway. A negative feedback mechanism leading to insulin resistance in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular mechanisms of insulin resistance: role of stress-regulated serine kinases and insulin receptor substrates (IRS) serine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation and function of ribosomal protein S6 kinase (S6K) within mTOR signalling networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. preprints.org [preprints.org]

- 12. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overactivation of S6 kinase 1 as a cause of human insulin resistance during increased amino acid availability - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Kinase Assay for S6K1 Substrate Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Ribosomal protein S6 kinase 1 (S6K1), also known as p70S6K, is a critical serine/threonine kinase that functions downstream of the PI3K/mTOR signaling pathway. It plays a central role in regulating cell growth, proliferation, protein synthesis, and metabolism. S6K1 activation is a multi-step process requiring sequential phosphorylation by upstream kinases, most notably mTORC1 at threonine 389 (T389) in the hydrophobic motif and PDK1 at threonine 229 (T229) in the activation loop. Given its involvement in diseases like cancer and diabetes, S6K1 is a significant target for therapeutic intervention.

An in vitro kinase assay for S6K1 measures its phosphotransferase activity—the transfer of the terminal phosphate group from ATP to a specific substrate. This assay is fundamental for studying enzyme kinetics, screening for small molecule inhibitors, and identifying novel physiological substrates. The phosphorylation event can be detected through various methods, including luminescence-based quantification of ADP produced, incorporation of radiolabeled phosphate ([γ-³²P]ATP) into the substrate, or the use of phospho-specific antibodies.

S6K1 Signaling Pathway

The diagram below illustrates the core activation mechanism of S6K1 and its action on downstream substrates.

Caption: S6K1 is activated by mTORC1 and PDK1, leading to phosphorylation of its substrates.

Applications

-

Enzyme Kinetics: Determine key kinetic parameters such as Kₘ and Vₘₐₓ for ATP and various substrates.

-

Inhibitor Screening: Perform high-throughput screening (HTS) to identify and characterize novel S6K1 inhibitors. The assay can be used to determine the potency of compounds by calculating their IC₅₀ values.

-

Substrate Identification: Test putative substrates identified through proteomic screens or sequence analysis. S6K1 has a diverse range of substrates, including Ribosomal Protein S6 (RPS6), Rictor, and Glutamyl-prolyl tRNA synthetase (EPRS).

Experimental Workflow

The general workflow for an S6K1 in vitro kinase assay, particularly for inhibitor screening, is outlined below.

Caption: Standard workflow for an in vitro S6K1 kinase assay from setup to data analysis.

Experimental Protocols

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is adapted from commercially available kits and measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal.

A. Materials and Equipment

-